Ethyl 3-formylisonicotinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
ethyl 3-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8-3-4-10-5-7(8)6-11/h3-6H,2H2,1H3 |
InChI Key |
MPOAVRQKVCIJIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)C=O |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of Ethyl 3 Formylisonicotinate and Its Analogues
Strategies for Formyl Group Introduction on Pyridine (B92270) Ring Systems
The regioselective introduction of a formyl group onto a pyridine ring is a key challenge in the synthesis of ethyl 3-formylisonicotinate. The electron-deficient nature of the pyridine ring makes it less susceptible to classical electrophilic aromatic substitution reactions compared to benzene (B151609) derivatives. wikipedia.org Consequently, specialized strategies are required to achieve efficient and controlled formylation.
Directed Metalation and Subsequent Formylation
Directed ortho-metalation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgharvard.eduuwindsor.cabaranlab.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org For the synthesis of this compound, the ester group at the 4-position can potentially act as a DMG, directing lithiation to the C-3 position.
The general mechanism involves the reaction of a pyridine derivative bearing a DMG with a strong lithium base, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or lithium diisopropylamide (LDA), typically at low temperatures in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). harvard.eduuwindsor.ca The resulting aryllithium intermediate is then quenched with an appropriate electrophile to introduce the desired functional group. For the introduction of a formyl group, N,N-dimethylformamide (DMF) is a commonly employed electrophile.
While the ester group can direct metalation, its reactivity towards nucleophilic attack by the organolithium reagent presents a potential side reaction. The use of sterically hindered lithium amides like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can often mitigate this issue by favoring deprotonation over addition. uwindsor.ca
Key aspects of Directed Metalation and Formylation:
| Parameter | Description |
| Directing Group | A functional group (e.g., ester, amide, methoxy) that directs the deprotonation to the ortho-position. |
| Lithium Reagent | Strong bases like n-BuLi, s-BuLi, or LDA are used to deprotonate the pyridine ring. |
| Solvent | Anhydrous polar aprotic solvents such as THF or diethyl ether are typically used. |
| Temperature | The reaction is usually carried out at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. |
| Formylating Agent | N,N-dimethylformamide (DMF) is a common electrophile for introducing the formyl group. |
Oxidative Functionalization Approaches
Oxidative functionalization provides an alternative pathway for the introduction of a formyl group, often proceeding through C-H activation mechanisms. One notable approach involves the use of pyridine N-oxides. The N-oxide functionality alters the electronic properties of the pyridine ring, activating it towards different modes of reactivity. nih.govresearchgate.netwikipedia.org
For instance, pyridine N-oxides can serve as precursors to oxygen-centered radicals under photoredox catalysis conditions. nih.gov These highly reactive species can abstract hydrogen atoms from C-H bonds, initiating a functionalization cascade. While this method is more commonly applied for alkylation, modifications could potentially lead to formylation.
Furthermore, the formation of a pyridine N-oxide can facilitate electrophilic substitution at the 2- and 4-positions. wikipedia.org By blocking the nitrogen atom, the electronic landscape of the ring is perturbed, allowing for reactions that are otherwise difficult to achieve. Subsequent deoxygenation restores the pyridine ring. While this typically directs to the 2- and 4-positions, the strategic placement of other substituents could influence the regioselectivity.
Esterification Techniques for Isonicotinic Acid Precursors
The synthesis of this compound inherently requires an efficient method for the esterification of the corresponding isonicotinic acid precursor. Two primary methods are widely employed for this transformation: Fischer-Speier esterification and conversion via an acid chloride intermediate.
Fischer-Speier Esterification: This is a classic and straightforward method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgathabascau.caoperachem.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed, for instance, by azeotropic distillation. masterorganicchemistry.comlibretexts.orgathabascau.ca When esterifying isonicotinic acid derivatives, it is important to consider that the pyridine nitrogen can be protonated by the strong acid catalyst, which can influence the reaction conditions required. masterorganicchemistry.com
Esterification via Acid Chloride: An alternative and often more reactive approach involves the conversion of the carboxylic acid to its corresponding acid chloride. This is typically achieved by treating the isonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgcommonorganicchemistry.com The resulting isonicotinoyl chloride is a highly reactive electrophile that readily reacts with an alcohol, such as ethanol (B145695), to form the ethyl ester. This method is often preferred for more sensitive substrates or when the Fischer-Speier conditions are not suitable. A base, such as triethylamine (B128534) or pyridine, is sometimes added to neutralize the HCl generated during the reaction. rsc.org
| Method | Reagents | Key Features |
| Fischer-Speier Esterification | Isonicotinic acid, Ethanol, Strong acid catalyst (e.g., H₂SO₄) | Equilibrium reaction; often requires excess alcohol or removal of water. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgathabascau.caoperachem.com |
| Via Acid Chloride | Isonicotinic acid, Thionyl chloride (SOCl₂), Ethanol | Two-step process; generally high yielding and not reversible. rsc.orgcommonorganicchemistry.com |
Synthesis of Halogenated and Substituted Ethyl Formylisonicotinates
The introduction of halogen atoms onto the pyridine ring of this compound can significantly influence its chemical reactivity and biological activity. The synthesis of these halogenated derivatives often requires a multi-step approach, combining the methodologies described above with specific halogenation reactions.
Synthesis of Ethyl 3-chloro-5-formylisonicotinate
The synthesis of ethyl 3-chloro-5-formylisonicotinate would likely involve the introduction of the chloro and formyl groups onto a pre-existing pyridine or isonicotinic acid scaffold. A plausible synthetic route could start from a substituted pyridine, followed by formylation and esterification, or vice-versa. The precise sequence of these steps would be crucial to achieve the desired regiochemistry. While the compound is commercially available, detailed synthetic procedures are not readily found in a general search of the scientific literature.
Synthesis of Ethyl 2-bromo-5-chloro-3-formylisonicotinate and Related Halogenated Derivatives
The synthesis of a di-halogenated derivative such as ethyl 2-bromo-5-chloro-3-formylisonicotinate presents a more complex synthetic challenge due to the need for regioselective introduction of three different substituents. A potential strategy could involve the directed ortho-metalation of a pre-halogenated ethyl isonicotinate (B8489971). For example, starting with ethyl 5-chloroisonicotinate, a directed metalation at the 2-position followed by bromination could yield ethyl 2-bromo-5-chloroisonicotinate. Subsequent formylation at the 3-position, potentially via another directed metalation or an alternative formylation method, would lead to the target molecule. As with the monochloro derivative, while this compound is known, specific published synthetic protocols are scarce.
Regioselective Functionalization Strategies for Poly-substituted Pyridine Systems
The synthesis of specifically substituted pyridine derivatives such as this compound is a significant challenge due to the inherent electronic properties of the pyridine ring. The electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom make direct and selective functionalization difficult. rsc.orgnih.gov The nitrogen atom typically directs reactions to the C2 and C6 positions, making access to C3 and C4 substituted analogues less straightforward. nih.gov Consequently, advanced methodologies focusing on regioselective C-H functionalization have become critical for accessing complex molecules like this compound. These strategies are essential for overcoming the intrinsic reactivity patterns of the pyridine nucleus. nih.govresearchgate.net
Key strategies that have been developed include directed ortho-metalation (DoM), transition-metal-catalyzed C-H activation, and halogen-metal exchange reactions. These methods utilize directing groups or exploit the electronic effects of existing substituents to achieve high regioselectivity.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful and well-established strategy for the functionalization of pyridine rings with high regioselectivity. clockss.org This method involves the use of a directing metalating group (DMG) that positions a strong organolithium base to deprotonate a specific, adjacent C-H bond. clockss.org The resulting organolithium intermediate can then be trapped by an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group. commonorganicchemistry.comthieme-connect.de
For the synthesis of a 3,4-substituted pyridine, a directing group at the C4 position would ideally direct lithiation to the C3 position. While the ester group of the target molecule is not a strong DMG, other functional groups can be used and later converted to the desired ester. The choice of the organolithium base is also crucial; hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed to prevent nucleophilic addition to the pyridine ring's C=N bond. clockss.org
| Directing Group (at Position X) | Position of Lithiation | Typical Base | Notes |
|---|---|---|---|
| -CON(iPr)₂ (Dialkylcarboxamide) | ortho to DMG | s-BuLi, n-BuLi | Highly effective and common DMG. |
| -NHCOR (Amide) | ortho to DMG | n-BuLi, t-BuLi | The N-H proton is also abstracted, requiring >2 eq. of base. researchgate.net |
| -OMe (Methoxy) | ortho to DMG | n-BuLi | Moderately activating directing group. |
| -F (Fluoro) | ortho to DMG | LDA, n-BuLi | Fluorine is a known ortho-directing group in lithiation reactions. researchgate.net |
| -Cl (Chloro) | ortho to DMG | LDA | Requires LDA to avoid halogen-metal exchange. thieme-connect.de |
Transition Metal-Catalyzed C-H Activation
In recent years, transition-metal-catalyzed C-H activation has emerged as an atom-economical and powerful alternative for pyridine functionalization. researchgate.netbeilstein-journals.org These methods can functionalize C-H bonds directly, often under milder conditions than classical DoM. Regioselectivity is typically controlled by either a directing group that coordinates to the metal center or by the intrinsic electronic properties of the pyridine ring. nih.govrsc.org
For a substrate like ethyl isonicotinate, the electron-withdrawing nature of the ester at the C4 position enhances the acidity of the C-H bonds at the C3 and C5 positions, potentially favoring their functionalization. nih.gov Palladium (Pd) catalysts are commonly used for such transformations. nih.govnih.gov Research has shown that for pyridines with an electron-withdrawing group at the C3 position, arylation is directed to the C4 position, while an EWG at the C4 position can direct the reaction to the C3 position. nih.govnih.gov This intrinsic reactivity can be exploited for the synthesis of this compound analogues.
| Catalyst System | Functionalization Type | Position Selectivity | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / Ligand / Acid | Arylation | C3 or C4 | Regioselectivity depends on electronic character of substituents and ligands. nih.gov |
| Rh(I) or Rh(III) complexes | Alkylation / Alkenylation | C2 or C3 | Can be directed by chelation assistance. nih.govbeilstein-journals.org |
| Ir-based catalysts | Borylation | C3 | Provides borylated intermediates for further functionalization. nih.gov |
| Cu(I) salts | Alkylation | C2 | Often used for functionalizing pyridine N-oxides. mdpi.com |
Halogen-Metal Exchange
An alternative to the direct activation of C-H bonds is the halogen-metal exchange reaction. This strategy provides excellent regiocontrol but requires a pre-halogenated substrate. For the synthesis of this compound, this would involve a starting material such as ethyl 3-bromoisonicotinate.
The bromine atom at the C3 position can undergo a highly efficient exchange with an organomagnesium or organolithium reagent. For instance, the use of iso-propylmagnesium chloride-lithium chloride complex (iso-PrMgCl·LiCl) is effective for performing bromine-magnesium exchanges on substituted pyridines. rsc.org The resulting pyridylmagnesium or pyridyllithium species is a potent nucleophile that can react readily with a formylating agent like DMF to install the aldehyde group at the C3 position with virtually complete regioselectivity.
This method is particularly useful when the desired regiochemistry cannot be easily achieved through C-H activation due to competing reactive sites on the molecule.
Comprehensive Analysis of the Chemical Reactivity and Transformations of Ethyl 3 Formylisonicotinate
Reactions Involving the Aldehyde Moiety
The aldehyde group is a primary site for nucleophilic attack and condensation reactions, providing a straightforward method for carbon-carbon and carbon-nitrogen bond formation.
The aldehyde functionality of ethyl 3-formylisonicotinate readily undergoes nucleophilic addition and condensation reactions, common transformations for aldehydes. Two notable examples are the Knoevenagel condensation and the Wittig reaction.
The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a weak base catalyst. wikipedia.org The product is typically an α,β-unsaturated dicarbonyl compound. wikipedia.org For instance, the reaction of an aromatic aldehyde with an active methylene (B1212753) compound like ethyl cyanoacetate, catalyzed by diisopropylethylammonium acetate (B1210297) (DIPEAc), can produce cyanoacrylates in high yields. scielo.org.mx This reaction is advantageous due to its shorter reaction times and ease of work-up. scielo.org.mx Similarly, Knoevenagel condensations of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate have been carried out in ionic liquids to yield ethyl 2-chloroacetyl-3-arylpropenoates. scielo.br
The Wittig reaction provides a pathway to convert aldehydes and ketones into alkenes using a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org This reaction is highly valuable in organic synthesis because it forms the double bond at a specific location. libretexts.org The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane, ultimately yielding the alkene and triphenylphosphine (B44618) oxide. libretexts.org The stereochemistry of the resulting alkene is dependent on the nature of the ylide. Stabilized ylides, where the R group is an electron-withdrawing group, predominantly form (E)-alkenes, while non-stabilized ylides lead to (Z)-alkenes. organic-chemistry.org
Table 1: Examples of Condensation Reactions with Aldehydes
| Reaction Name | Reactants | Catalyst/Reagent | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Aromatic Aldehyde, Ethyl Cyanoacetate | Diisopropylethylammonium acetate (DIPEAc) | Cyanoacrylate |
| Knoevenagel Condensation | Aromatic Aldehyde, Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid in Ionic Liquid | Ethyl 2-chloroacetyl-3-arylpropenoate |
| Wittig Reaction | Aldehyde, Triphenyl Phosphonium Ylide | - | Alkene |
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. This reaction involves the initial formation of an imine or enamine intermediate from the reaction of the aldehyde with a primary or secondary amine, respectively. This intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is crucial, as it must be mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion. This method provides a direct and efficient route to a wide variety of aminomethyl derivatives from this compound.
The aldehyde group of this compound can react with hydrazine (B178648) derivatives to form hydrazones. When the ester functionality is also involved, typically through prior or concurrent reaction with hydrazine, a variety of heterocyclic compounds can be synthesized. For example, the reaction of isonicotinic acid hydrazide (isoniazid) with various aldehydes and ketones yields the corresponding N'-substituted-isonicotinohydrazides. This type of reaction highlights the utility of the formyl group as a key handle for constructing more complex molecular architectures, including those with potential biological activity.
Transformations of the Ethyl Ester Functionality
The ethyl ester group on the pyridine (B92270) ring offers another site for chemical modification, primarily through nucleophilic acyl substitution reactions.
The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-formylisonicotinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester. The resulting carboxylate salt is then protonated in a subsequent acidic workup step to yield the final carboxylic acid. This transformation is a fundamental step in modifying the ester group and can be used to increase the polarity of the molecule or to enable further reactions at the carboxylic acid position.
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. In the context of this compound, this would involve reacting the ethyl ester with a different alcohol (e.g., methanol, propanol) in the presence of a catalyst to form the corresponding methyl or propyl ester, for example. The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, or the lower-boiling alcohol byproduct (in this case, ethanol) is removed by distillation. This reaction allows for the modification of the ester group to alter the physical properties of the molecule, such as its solubility or volatility, or to introduce a different functional group via the new alcohol.
Reactions Affecting the Pyridine Nucleus
The chemical reactivity of the pyridine nucleus in this compound is significantly influenced by the interplay of the constituent functional groups: the heterocyclic nitrogen atom, the formyl group at the C-3 position, and the ethyl ester group at the C-4 position. The nitrogen atom inherently makes the pyridine ring electron-deficient compared to benzene (B151609). This effect is substantially amplified by the presence of two potent electron-withdrawing groups (EWGs), the formyl and ester moieties. This electronic profile dictates the compound's behavior in aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. stackexchange.compearson.com In this compound, the pyridine nucleus is rendered exceptionally electron-deficient and thus highly deactivated towards EAS, owing to the cumulative deactivating effects of the ring nitrogen, the 3-formyl group, and the 4-ester group.
Standard electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are not expected to proceed under typical conditions. The reaction would require extremely harsh conditions, and the yields would likely be very low. pearson.com
The regioselectivity of any potential EAS reaction is governed by the directing effects of the existing substituents. The available positions for substitution are C-2, C-5, and C-6. The directing influences are summarized in the table below.
Table 1: Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Influence |
| Pyridine Nitrogen | 1 | Deactivating | Meta (to C-3, C-5) |
| Formyl Group (-CHO) | 3 | Deactivating | Meta (to C-5) |
| Ethyl Ester (-COOEt) | 4 | Deactivating | Meta (to C-2, C-6) |
Considering these effects:
Position C-5 is meta to the ring nitrogen and the 3-formyl group.
Positions C-2 and C-6 are ortho/para to the ring nitrogen but meta to the 4-ester group.
Analysis of the stability of the cationic intermediate (arenium ion or Wheland intermediate) formed upon electrophilic attack suggests that substitution at the C-5 position would be the least disfavored pathway. Attack at C-2 or C-6 would result in a resonance structure where the positive charge is placed on the carbon atom adjacent to the highly electronegative pyridinium (B92312) nitrogen, which is energetically unfavorable. Attack at C-5 avoids this destabilizing arrangement. stackexchange.comquora.com
A potential, albeit challenging, strategy to facilitate electrophilic substitution involves the preliminary conversion of the pyridine nitrogen to a pyridine-N-oxide. The N-oxide group is capable of donating electron density into the ring via resonance, thereby activating it towards electrophilic attack, particularly at the 2- and 4-positions. wikipedia.orgalmerja.com Given that the 4-position in this compound is already substituted, electrophilic attack on its N-oxide derivative would be directed to the C-2 and C-6 positions. Following the substitution reaction, the N-oxide can be removed by deoxygenation. wikipedia.org
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
The electron-deficient nature of the pyridine ring makes it inherently more susceptible to Nucleophilic Aromatic Substitution (NAS) than benzene. chemistry-online.com This reactivity is dramatically enhanced in this compound due to the strong activation provided by the two electron-withdrawing formyl and ester groups. These groups stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction.
Nucleophilic attack is strongly favored at the C-2 and C-6 positions, which are ortho and para, respectively, to the ring nitrogen. stackexchange.comquimicaorganica.org The stability of the intermediate formed upon attack at these positions is significantly enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.com In this compound, the intermediates resulting from attack at C-2 and C-6 are further stabilized by resonance delocalization onto the oxygen atoms of the formyl and ester groups.
Attack at C-2: This position is activated by the adjacent nitrogen and the ester group at C-4. The resulting anionic intermediate is stabilized by delocalization over the nitrogen atom and the carbonyls of both the formyl and ester groups. However, this position is sterically hindered by the neighboring 3-formyl group.
Attack at C-6: This position is also activated by the ring nitrogen. The intermediate's negative charge is stabilized by delocalization onto the nitrogen and the C-4 ester group. This position is less sterically hindered than the C-2 position.
A classic example of NAS on pyridines is the Chichibabin reaction, which involves amination, typically at the C-2 position, with the displacement of a hydride ion. myttex.netwikipedia.org Given the highly activated nature of the this compound ring, it is predicted to be a prime candidate for such reactions with strong nucleophiles.
Table 2: Predicted Reactivity for Nucleophilic Aromatic Substitution
| Position of Attack | Activating Factors | Stabilizing Resonance | Predicted Feasibility |
| C-2 | Ring Nitrogen (ortho), 3-Formyl, 4-Ester | Delocalization to N, -CHO, and -COOEt | Favorable, but may be sterically hindered |
| C-5 | None | No delocalization to N | Unfavorable |
| C-6 | Ring Nitrogen (para), 4-Ester | Delocalization to N and -COOEt | Highly Favorable |
In reactions involving pyridines with good leaving groups (e.g., halogens) at the 2- or 4-positions, nucleophilic displacement occurs readily. quimicaorganica.orgsci-hub.se While this compound lacks such a group, the high degree of activation may allow for the displacement of a hydride ion (H⁻) by potent nucleophiles, similar to the Chichibabin reaction, particularly at the less hindered C-6 position. myttex.net
Strategic Applications of Ethyl 3 Formylisonicotinate As a Versatile Synthetic Intermediate
Building Block in Heterocyclic Synthesis
The electrophilic nature of the formyl group, combined with the electronic properties of the pyridine (B92270) ring, makes Ethyl 3-formylisonicotinate an ideal starting material for constructing various heterocyclic rings through condensation and cyclization reactions.
Assembly of Nitrogen-containing Heterocycles, including Pyrimidines, Isoxazoles, and Thiadiazines
This compound is a suitable precursor for the synthesis of several key nitrogen-containing heterocycles. The aldehyde functionality is the primary site of reaction, enabling the formation of foundational bonds for ring closure.
Pyrimidines: The synthesis of pyrimidine (B1678525) rings can be achieved through multicomponent reactions such as the Biginelli reaction. In this approach, an aromatic aldehyde, like this compound, reacts with a β-dicarbonyl compound (e.g., ethyl acetoacetate) and urea (B33335) or thiourea. This acid-catalyzed condensation and subsequent cyclization would yield a dihydropyrimidine (B8664642) derivative bearing the isonicotinate (B8489971) moiety, which can be a scaffold for further functionalization.
Isoxazoles: Isoxazoles can be synthesized from aldehydes via a 1,3-dipolar cycloaddition pathway. mdpi.comorganic-chemistry.org The formyl group of this compound can be condensed with hydroxylamine (B1172632) to form the corresponding aldoxime. organic-chemistry.org In situ generation of a nitrile oxide from this aldoxime, typically through dehydration or oxidation, followed by reaction with an alkyne, would lead to the formation of a 3,5-disubstituted isoxazole (B147169) ring. organic-chemistry.orgnih.gov This method allows for the direct attachment of the pyridine core to the isoxazole ring system.
Thiadiazines: The construction of 1,3,4-thiadiazine rings can be initiated by the reaction of this compound with thiosemicarbazide (B42300) to form a thiosemicarbazone. Cyclization of this intermediate with α-halocarbonyl compounds, such as ethyl bromoacetate, provides a common route to 1,3,4-thiadiazine derivatives. biointerfaceresearch.comnih.gov This sequence transforms the aldehyde group into a key component of the new heterocyclic ring.
| Target Heterocycle | General Reaction Type | Key Reagents | Resulting Structure Feature |
|---|---|---|---|
| Pyrimidine | Multicomponent Reaction (e.g., Biginelli) | β-dicarbonyl compound, Urea/Thiourea | Isonicotinate-substituted dihydropyrimidine |
| Isoxazole | Condensation & Cycloaddition | Hydroxylamine, Alkyne | Isonicotinate-substituted isoxazole |
| Thiadiazine | Condensation & Cyclization | Thiosemicarbazide, α-halocarbonyl compound | Isonicotinate-substituted thiadiazine |
Construction of Pyrido-fused Systems and Polycyclic Structures
The reactivity of the formyl group on the pyridine scaffold allows for its use in annulation reactions to build fused-ring systems. Strategies such as the Friedländer annulation, where an o-aminoaryl aldehyde or ketone condenses with a compound containing an activated methylene (B1212753) group, can be adapted. While this compound itself is not an o-aminoaryl aldehyde, its derivatives can be. More broadly, multicomponent reactions that utilize an aldehyde to build a new ring onto an existing one are applicable. For example, reaction sequences involving the formyl group and the adjacent pyridine ring positions can lead to the formation of fused systems like pyrido[3,4-b]pyridines or other related polycyclic aromatic structures, which are of significant interest in medicinal and materials chemistry.
Precursor for Advanced Pyridine Derivatives
Beyond its use in building new heterocyclic rings, this compound is a key starting material for modifying the pyridine core itself, leading to advanced derivatives with tailored properties.
Synthesis of Ethyl 3-(aminomethyl)isonicotinate
A fundamental transformation of this compound is the conversion of its aldehyde group into a primary amine via reductive amination. organic-chemistry.org This reaction is typically performed in a one-pot procedure where the aldehyde reacts with an ammonia (B1221849) source (such as ammonium (B1175870) formate (B1220265) or aqueous ammonia) to form an intermediate imine. organic-chemistry.org The imine is then reduced in situ by a reducing agent like sodium borohydride (B1222165), sodium cyanoborohydride, or through catalytic hydrogenation to yield Ethyl 3-(aminomethyl)isonicotinate. chemrxiv.org This transformation is crucial as it introduces a basic aminomethyl group, a common pharmacophore, onto the isonicotinate scaffold.
Derivatization for Complex Molecular Scaffolds, including Piperidine (B6355638) Derivatives
The pyridine ring of this compound and its derivatives can be reduced to form the corresponding piperidine ring, a saturated heterocyclic motif prevalent in many pharmaceuticals. This reduction is most commonly achieved through catalytic hydrogenation under hydrogen pressure. nih.govclockss.org Transition metal catalysts such as platinum oxide (PtO₂), rhodium-on-carbon (Rh/C), or palladium-on-carbon (Pd/C) are often employed. nih.govgoogle.com The reaction conditions (temperature, pressure, catalyst choice) can be tuned to achieve high yields of the desired piperidine derivative. This hydrogenation converts the planar, aromatic pyridine core into a flexible, three-dimensional piperidine scaffold, significantly altering the molecule's steric and electronic properties and opening avenues for synthesizing complex chiral molecules. nih.gov
Role in the Synthesis of Porphyrin Frameworks as an Isonicotinate-Derived Formyl Component
Porphyrins are large macrocyclic compounds that are fundamental in biological systems and have applications in materials science and medicine. The synthesis of synthetic porphyrins often relies on the acid-catalyzed condensation of pyrroles with aldehydes. In this context, an isonicotinate-derived formyl component, such as this compound, can serve as the aldehyde precursor to install functional groups at the meso-positions of the porphyrin ring.
In a typical Lindsey synthesis, four equivalents of a pyrrole (B145914) and four equivalents of an aldehyde are condensed under acidic conditions, followed by oxidation to form the aromatic porphyrin macrocycle. By using this compound as the aldehyde, four isonicotinate moieties can be symmetrically installed at the 5, 10, 15, and 20 (meso) positions of the porphyrin. Alternatively, in a MacDonald "2+2" type condensation, a diformyl-dipyrromethane can be reacted with a dipyrromethane-dicarboxylic acid. If the formyl groups are derived from an isonicotinate precursor, the resulting porphyrin will bear these functional groups. The formyl group is a key reactive handle in these syntheses, enabling the construction of the tetrapyrrole core. nih.govencyclopedia.pub The incorporation of isonicotinate units directly onto the porphyrin framework imparts specific electronic properties and provides points for further modification or coordination to metal centers.
| Application Area | Transformation | Key Reagents/Conditions | Resulting Moiety |
|---|---|---|---|
| Advanced Pyridine Derivatives | Reductive Amination | NH₃/NH₄⁺ source, Reducing Agent (e.g., NaBH₄) | -CH₂NH₂ (Aminomethyl) group |
| Complex Molecular Scaffolds | Pyridine Ring Reduction | H₂, Catalyst (e.g., PtO₂, Rh/C) | Piperidine ring |
| Porphyrin Synthesis | Meso-position functionalization | Pyrrole, Acid Catalyst (e.g., Lindsey Synthesis) | Isonicotinate-substituted porphyrin |
Advanced Spectroscopic and Structural Characterization Techniques for Ethyl 3 Formylisonicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Ethyl 3-formylisonicotinate, ¹H NMR spectroscopy provides a detailed map of the proton environments within the molecule.
The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the ethyl ester group, and the formyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons.
Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The substitution pattern of the ring will dictate the multiplicity of these signals due to spin-spin coupling.
Formyl Proton: The proton of the aldehyde group (CHO) is highly deshielded and is expected to resonate at a downfield chemical shift, generally in the range of δ 9.5-10.5 ppm. This signal would appear as a singlet.
Ethyl Ester Protons: The ethyl group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom, and a triplet for the terminal methyl protons (-CH₃). The methylene protons are expected around δ 4.0-4.5 ppm, while the methyl protons will be further upfield, around δ 1.2-1.5 ppm.
The coupling constants (J) between adjacent protons provide information about the connectivity of the atoms. For instance, the characteristic quartet and triplet of the ethyl group arise from the coupling between the methylene and methyl protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyridine-H | 7.0 - 9.0 | Multiplet |
| Formyl-H | 9.5 - 10.5 | Singlet |
| Methylene (-CH₂-) | 4.0 - 4.5 | Quartet |
| Methyl (-CH₃) | 1.2 - 1.5 | Triplet |
For derivatives of this compound, the introduction of additional functional groups will lead to predictable changes in the ¹H NMR spectrum, aiding in their structural confirmation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LCMS, ES+)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) with an Electrospray Ionization (ESI+) source are commonly employed for the analysis of compounds like this compound.
In an ESI+ experiment, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. For this compound (C₉H₉NO₃), the expected mass-to-charge ratio (m/z) for this ion would be approximately 180.06.
The fragmentation of the molecular ion provides a "fingerprint" that can be used for structural elucidation. Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group. For this compound, key fragmentation patterns would likely involve:
Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.
Cleavage of the ethyl group.
Loss of carbon monoxide (CO) from the formyl group.
The mass spectrum of 4-pyridinecarboxaldehyde, a related compound, shows a prominent peak for the molecular ion, indicating the stability of the pyridine ring.
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Description |
| [M+H]⁺ | Pseudomolecular ion |
| [M-C₂H₅O]⁺ | Loss of the ethoxy group |
| [M-CHO]⁺ | Loss of the formyl group |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.
For a derivative like Tetrakis(ethyl pyridine-4-carboxylate-κN)bis(thiocyanato-κN)cobalt(II), X-ray diffraction shows a slightly distorted octahedral geometry around the central cobalt atom, with the ethyl pyridine-4-carboxylate ligands coordinating through their nitrogen atoms. nih.gov
Table 3: Crystallographic Data for a Related Pyridine Derivative (Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 23.7940(11) |
| b (Å) | 5.3470(3) |
| c (Å) | 8.9367(5) |
| β (°) | 96.216(4) |
| Volume (ų) | 1130.30(10) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the ester and aldehyde, as well as vibrations associated with the pyridine ring and C-O bonds.
C=O Stretching (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.
C=O Stretching (Aldehyde): Another strong absorption band for the aldehyde carbonyl is expected around 1690-1715 cm⁻¹.
C-H Stretching (Aldehyde): A characteristic peak for the aldehyde C-H bond is typically observed around 2720 cm⁻¹.
C-O Stretching (Ester): Absorptions corresponding to the C-O single bonds of the ester group will appear in the 1100-1300 cm⁻¹ region.
Aromatic C=C and C=N Stretching: The pyridine ring will exhibit several bands in the 1400-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit absorptions in the UV region due to π → π* and n → π* transitions of the pyridine ring and the carbonyl groups. The UV-Vis spectrum of ethyl isonicotinate (B8489971), a closely related compound, would show characteristic absorption maxima. The presence of the formyl group in this compound would be expected to cause a shift in these absorption bands.
Table 4: Expected Characteristic IR Absorption Bands and UV-Vis Maxima for this compound
| Spectroscopic Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |
| IR | C=O Stretch (Ester) | 1720 - 1740 |
| IR | C=O Stretch (Aldehyde) | 1690 - 1715 |
| IR | C-H Stretch (Aldehyde) | ~2720 |
| IR | C-O Stretch (Ester) | 1100 - 1300 |
| IR | Aromatic C=C / C=N Stretch | 1400 - 1600 |
| UV-Vis | π → π* and n → π* | ~200 - 400 nm |
Computational Chemistry Approaches to Understanding Ethyl 3 Formylisonicotinate
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, offering a deep understanding of a molecule's behavior.
Detailed DFT studies have been performed on analogs of Ethyl 3-formylisonicotinate, such as ethyl 5-amino-2-bromoisonicotinate, providing valuable data on its electronic characteristics. The molecular structure is typically optimized using a specific level of theory, for instance, the B3LYP/6-311+G(d,p) level, to find the lowest energy geometry. The theoretical parameters obtained from such optimizations often show good correlation with experimental data derived from techniques like X-ray crystallography iucr.orgresearchgate.net.
Key aspects of the electronic structure that are elucidated through DFT include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability iucr.orgresearchgate.net. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and will have higher chemical reactivity researchgate.net. For ethyl 5-amino-2-bromoisonicotinate, the calculated HOMO-LUMO energy gap is 4.0931 eV iucr.orgresearchgate.net.
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a quantitative basis for understanding the molecule's potential for electronic transitions and its interactions with other chemical species iucr.org.
Interactive Data Table: Calculated Reactivity Descriptors for an Isonicotinate (B8489971) Analog
| Descriptor | Symbol | Value (eV) | Description |
| Ionization Energy | I | 6.2700 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | A | 2.1769 | The energy released when an electron is added to the molecule. |
| Electronegativity | χ | 4.2234 | The ability of the molecule to attract electrons. |
| Chemical Hardness | η | 2.0465 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Potential | μ | -4.2234 | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index | ω | 4.3580 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
| Chemical Softness | S | 0.2440 eV⁻¹ | The reciprocal of chemical hardness, indicating higher reactivity. |
Data derived from a DFT study on ethyl 5-amino-2-bromoisonicotinate iucr.org.
Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electrostatic potential on the electron density surface, identifying regions that are rich or poor in electrons. Red-colored regions indicate negative potential (nucleophilic sites), which are prone to electrophilic attack, while blue-colored regions represent positive potential (electrophilic sites), which are susceptible to nucleophilic attack iucr.orgresearchgate.net. For isonicotinate derivatives, the pale red color is typically observed around the oxygen and nitrogen atoms, identifying them as active sites for electrophilic attack, whereas positive potential regions indicate sites for nucleophilic attack iucr.org.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time mdpi.com. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment mdpi.comnih.gov.
MD simulations are also essential for understanding intermolecular interactions. By placing the molecule in a simulated environment, such as a box of water molecules, researchers can study how it interacts with the solvent. This provides insights into its solubility and the stability of different conformers in an aqueous environment. Furthermore, MD can be used to simulate the interaction of this compound with other molecules, such as biological macromolecules like proteins or nucleic acids nih.gov. These simulations can reveal specific hydrogen bonds, van der Waals interactions, or electrostatic interactions that govern the binding process, providing a dynamic picture that is complementary to the static view offered by molecular docking mdpi.comnih.gov.
Prediction of Reaction Pathways and Transition States
Computational chemistry offers powerful tools to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This approach allows for the identification of intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate ucsb.edu. The structure and energy of the transition state determine the kinetics and feasibility of a reaction.
Transition states are first-order saddle points on the potential energy surface, meaning they are an energy minimum in all directions except for one, which corresponds to the reaction path ucsb.edu. Locating these fleeting structures is a primary goal of computational reaction mechanism studies. DFT calculations are commonly employed to optimize the geometry of transition states e3s-conferences.orgosu.edu. Once a transition state is located, vibrational frequency calculations are performed to verify it; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate osu.edu.
For this compound, one could investigate various reactions, such as the nucleophilic addition to the carbonyl carbon of the formyl group. A computational study would begin by optimizing the geometries of the reactants (this compound and a nucleophile) and the final product. These structures can then be used as inputs for a transition state search algorithm ucsb.edu. The energy difference between the reactants and the transition state gives the activation energy (energy barrier) for the reaction. A lower activation energy implies a faster reaction rate. By comparing the activation energies for different possible pathways, chemists can predict which reaction is most likely to occur researchgate.net.
For example, computational modeling can determine whether a reaction proceeds through a one-step mechanism or a multi-step mechanism involving intermediates researchgate.net. This detailed mechanistic insight is crucial for optimizing reaction conditions, predicting product selectivity, and designing new, more efficient synthetic routes e3s-conferences.org.
Ligand-Based and Structure-Based Computational Design Methodologies
Computational design methodologies are central to modern drug discovery and materials science. These approaches can be broadly categorized as ligand-based or structure-based, depending on the available information about the biological target mdpi.com. Derivatives of isonicotinic acid are frequently explored as potential therapeutic agents, making these design strategies highly relevant nih.govnih.gov.
Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity exists mdpi.com. The fundamental idea is the "similar property principle," which states that structurally similar molecules are likely to have similar biological activities nih.gov.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity nih.govresearchgate.net. For a series of this compound analogs, descriptors such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties would be calculated and correlated with their measured biological activity. The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds nih.gov.
Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. By analyzing the structures of several known active molecules, a common pharmacophore model can be developed mdpi.comresearchgate.net. This model, representing key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, serves as a 3D query to screen large compound databases for new molecules that match the pharmacophore and are therefore likely to be active mdpi.com.
Structure-Based Design: This method is employed when the 3D structure of the target protein or enzyme is known, typically from X-ray crystallography or NMR spectroscopy mdpi.com.
Molecular Docking: This is one of the most common structure-based techniques. It involves placing a ligand (like this compound) into the binding site of a target protein and evaluating the goodness of fit using a scoring function nih.gov. The goal is to predict the binding mode and affinity of the ligand. Docking studies on isonicotinic acid hydrazide analogs, for example, have been used to identify key binding interactions with enzymes like 2-trans-enoyl-acyl carrier protein reductase (InhA), a target for antitubercular drugs nih.gov. Such studies can reveal crucial hydrogen bonds or hydrophobic interactions and guide modifications to the ligand's structure to improve its binding affinity and selectivity.
By integrating these computational approaches, researchers can efficiently design and prioritize new derivatives of this compound for synthesis and testing, accelerating the discovery of new molecules with desired properties.
Future Research Trajectories and Emerging Paradigms in Ethyl 3 Formylisonicotinate Chemistry
Development of Novel Catalytic Transformations Involving the Formyl Group and Pyridine (B92270) Core
The formyl group and the pyridine core of ethyl 3-formylisonicotinate are key to its reactivity, offering multiple sites for chemical modification. Future research will likely focus on innovative catalytic transformations that leverage these features. A significant area of interest is the C–H functionalization of the pyridine ring, which allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials. rsc.org This approach is both atom-economical and efficient, aligning with the principles of green chemistry. mishmashers.com
Recent studies have demonstrated the feasibility of regioselective C–H formylation of pyridines, providing a toolbox for creating structurally diverse formylated pyridines. chinesechemsoc.orgchinesechemsoc.org These methods often utilize masked formyl equivalents under tunable conditions, allowing for precise control over the reaction outcome. chinesechemsoc.orgchinesechemsoc.org The resulting formylated pyridines, including structures related to this compound, are versatile synthetic intermediates. chinesechemsoc.org
The development of novel catalysts is crucial for expanding the scope of these transformations. For instance, nickel-based catalysts with bifunctional ligands have shown promise in overriding the intrinsic site-selectivity of pyridine C–H activation, enabling functionalization at the less reactive C3 position. nih.gov This opens up new avenues for creating complex pyridine-based molecules that were previously difficult to access.
Future research will likely focus on the following areas:
Transition-metal-catalyzed cross-coupling reactions: Developing new catalysts to enable the coupling of various organic fragments to the pyridine ring, expanding the diversity of accessible molecules. beilstein-journals.org
Photocatalysis: Utilizing visible light to drive novel transformations of the formyl group and the pyridine core, offering mild and selective reaction conditions. acs.org
Enzymatic catalysis: Employing enzymes to catalyze reactions with high chemo-, regio-, and stereoselectivity, providing a green and efficient alternative to traditional chemical methods. acs.org
| Transformation Type | Catalytic System | Potential Advantages |
| C-H Arylation | Palladium with specialized ligands | Direct functionalization, high regioselectivity beilstein-journals.org |
| C-H Alkenylation | Nickel with bifunctional ligands | Access to less reactive positions, broad substrate scope nih.gov |
| Formylation | Copper(I) with masked formyl reagents | Operational simplicity, good functional group tolerance chinesechemsoc.org |
| Photocatalytic Coupling | "Ene"-reductase with visible light | Mild reaction conditions, novel reactivity acs.org |
Exploration of Asymmetric Synthesis Methodologies Utilizing Chiral Auxiliaries or Catalysts
The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the biological activity of a drug is often dependent on its stereochemistry. researchgate.net The development of asymmetric methods for the synthesis of chiral derivatives of this compound is a key area of future research. This can be achieved through the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a reaction, or through the use of chiral catalysts.
Recent advances in asymmetric catalysis have provided powerful tools for the enantioselective synthesis of chiral pyridines. researchgate.net Copper-catalyzed alkylation of alkenyl pyridines using chiral diphosphine ligands has been shown to produce a wide range of alkylated chiral pyridines with high enantioselectivity. researchgate.net This methodology could potentially be adapted for the asymmetric functionalization of the pyridine core of this compound.
The design of new chiral ligands is a crucial aspect of this research. acs.org Pyridine-based chiral ligands have attracted significant interest, but their development has been challenging. acs.org Overcoming these challenges will require innovative ligand design and a deeper understanding of the catalytic mechanisms. acs.org
Future research in this area will likely involve:
Development of novel chiral catalysts: Designing new metal-ligand complexes that can catalyze asymmetric transformations of this compound with high efficiency and enantioselectivity. researchgate.net
Organocatalysis: Utilizing small organic molecules as catalysts for asymmetric reactions, offering a metal-free and often more environmentally friendly alternative to transition-metal catalysis. mdpi.com
Biocatalysis: Employing enzymes, which are inherently chiral, to catalyze stereoselective reactions, providing access to enantiomerically pure compounds. nih.gov
| Asymmetric Strategy | Key Component | Example Application | Anticipated Outcome |
| Chiral Catalysis | Copper-diphosphine complex | Enantioselective alkylation of the pyridine ring researchgate.net | High enantiomeric excess of chiral pyridine derivatives |
| Chiral Ligand Synthesis | Novel 2,2'-bipyridine (B1663995) ligands | Nickel-catalyzed reductive additions acs.org | Superior catalytic activity and enantioselectivity |
| Organocatalysis | Chiral squaramides or prolinol derivatives | Asymmetric Michael additions mdpi.com | Metal-free synthesis of enantioenriched products |
| Enzymatic Reactions | Hydrolases, reductases | Kinetic resolution, asymmetric reduction nih.gov | Access to optically pure chiral building blocks |
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms offer promising solutions for the scalable and efficient production of fine chemicals, including derivatives of this compound. acs.orgalmacgroup.com
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities. mdpi.comnih.gov The synthesis of pyridine derivatives has been successfully demonstrated in flow reactors, highlighting the potential of this technology for the production of this compound and its derivatives. researchgate.netorganic-chemistry.org
Automated synthesis platforms can further enhance the efficiency of chemical synthesis by enabling high-throughput experimentation and optimization. nih.govnih.gov These platforms can be used to rapidly screen different reaction conditions, catalysts, and substrates, accelerating the discovery of new synthetic routes and the optimization of existing ones. chemrxiv.orgchemrxiv.org The integration of artificial intelligence and machine learning with these platforms can further streamline the process of reaction optimization. nih.gov
Future directions in this field include:
Multi-step continuous flow synthesis: Developing integrated flow systems that can perform multiple reaction steps sequentially without the need for isolation and purification of intermediates. unimi.it
Real-time reaction monitoring and control: Incorporating in-line analytical techniques to monitor the progress of reactions in real-time and adjust reaction parameters to maintain optimal performance.
Scalable and sustainable production: Designing flow processes that are not only efficient but also environmentally friendly, using greener solvents and minimizing waste generation. researcher.life
| Technology | Key Advantages | Relevance to this compound |
| Flow Chemistry | Enhanced safety, improved heat/mass transfer, scalability acs.orgmdpi.com | Enables safer handling of reactive intermediates and scalable production of derivatives. researcher.life |
| Automated Synthesis | High-throughput screening, rapid optimization nih.govchemrxiv.org | Accelerates the discovery of new reactions and optimal conditions for derivatization. |
| Bayesian Optimization | Efficient exploration of reaction parameters nih.gov | Identifies optimal synthesis conditions with fewer experiments. |
| Multi-step Flow Systems | Increased efficiency, reduced waste unimi.it | Streamlines the synthesis of complex molecules from the isonicotinate (B8489971) scaffold. |
Design of Next-Generation Synthetic Reagents Based on the Isonicotinate Scaffold
The isonicotinate scaffold is a versatile building block that can be used to design new synthetic reagents with unique reactivity and selectivity. researchgate.net By modifying the functional groups on the pyridine ring, it is possible to tune the electronic and steric properties of the molecule, leading to the development of reagents with tailored applications.
For example, the isonicotinate moiety can be incorporated into ligands for transition metal catalysis, influencing the activity and selectivity of the catalyst. The pyridine nitrogen can coordinate to the metal center, while the substituents on the ring can be used to create a specific chiral environment or to modulate the electronic properties of the metal.
The isonicotinate scaffold can also be used to develop new coupling reagents for peptide synthesis and other condensation reactions. acs.org The reactivity of the ester group can be tuned by modifying the substituents on the pyridine ring, leading to the development of reagents with improved performance.
Future research in this area will likely focus on:
Developing new ligands for catalysis: Designing and synthesizing novel isonicotinate-based ligands for a wide range of catalytic applications, including asymmetric catalysis and C-H activation.
Creating novel organocatalysts: Utilizing the isonicotinate scaffold as a platform for the development of new classes of organocatalysts.
Designing new reagents for bioconjugation: Developing isonicotinate-based reagents that can be used to selectively modify proteins, nucleic acids, and other biomolecules.
| Reagent Class | Design Principle | Potential Application |
| Chiral Ligands | Incorporation of chiral centers onto the isonicotinate backbone researchgate.net | Asymmetric catalysis for producing enantiomerically pure compounds. |
| Coupling Reagents | Modification of the ester group for enhanced reactivity acs.org | Efficient peptide synthesis and other amide bond formations. |
| Bioactive Modulators | Functionalization to interact with biological targets mdpi.com | Development of new therapeutic agents. |
| Functional Materials | Integration into polymers or metal-organic frameworks | Creation of materials with novel electronic or optical properties. |
Q & A
Q. Q1. What are the optimal synthetic routes for Ethyl 3-formylisonicotinate, and how can reaction yields be systematically validated?
Methodological Answer: Begin with a comparative analysis of esterification and formylation protocols. For example, use NMR to verify the integrity of the isonicotinate core and monitor formyl group introduction via FT-IR or LC-MS. Validate yields using triplicate experiments under controlled conditions (temperature, solvent purity, catalyst loading). Cross-reference results with literature on analogous pyridine derivatives to identify deviations .
Q. Q2. How should researchers address stability concerns of this compound under varying storage conditions?
Methodological Answer: Design accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-UV or GC-MS. Compare kinetic degradation models (zero-order vs. first-order) to determine shelf-life predictors. Include control samples with stabilizers like antioxidants or desiccants to isolate degradation pathways .
Q. Q3. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?
Methodological Answer: Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. If discrepancies arise (e.g., unexpected peaks in NMR), use deuterated solvent controls or spiking experiments with known analogs. Cross-validate with computational methods (DFT calculations for spectral predictions) .
Advanced Research Questions
Q. Q4. How can researchers reconcile contradictory data in the reactivity of this compound across different solvent systems?
Methodological Answer: Employ a design-of-experiments (DoE) approach to isolate solvent polarity, proticity, and coordination effects. Use kinetic studies (e.g., time-resolved UV-Vis) to track reaction intermediates. Pair with computational solvent modeling (COSMO-RS) to correlate experimental outcomes with solvation energetics .
Q. Q5. What strategies optimize the regioselective functionalization of this compound for target molecule synthesis?
Methodological Answer: Screen directing groups (e.g., Lewis acids or transient protecting groups) to bias formyl reactivity. Use X-ray crystallography to confirm regiochemical outcomes. Compare with DFT-based transition-state modeling to predict selectivity trends. Validate via cross-coupling reactions (Suzuki, Heck) to assess functional group compatibility .
Q. Q6. How can researchers design robust assays to quantify this compound in complex matrices (e.g., biological fluids)?
Methodological Answer: Develop a LC-MS/MS method with isotope-labeled internal standards (e.g., C-ethyl analogs) to correct for matrix effects. Validate selectivity via spike-recovery experiments in serum or urine. Optimize extraction protocols (SPE, protein precipitation) and assess limits of detection (LoD) using ICH Q2(R1) guidelines .
Methodological and Analytical Challenges
Q. Q7. What statistical approaches are critical for interpreting variability in this compound bioactivity data?
Methodological Answer: Apply multivariate analysis (PCA or PLS-DA) to disentangle biological variability from experimental noise. Use Bayesian hierarchical models to account for batch effects in cell-based assays. Report confidence intervals and effect sizes to avoid overinterpretation of small-sample studies .
Q. Q8. How should researchers mitigate batch-to-batch inconsistencies in this compound synthesis?
Methodological Answer: Implement process analytical technology (PAT) tools, such as in-situ FT-IR or Raman spectroscopy, for real-time reaction monitoring. Establish critical quality attributes (CQAs) via risk assessment (ICH Q9) and use statistical process control (SPC) charts to track deviations .
Data Interpretation and Reporting
Q. Q9. How can conflicting literature reports on this compound’s catalytic applications be critically evaluated?
Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify methodological biases. Replicate key studies under standardized conditions and perform meta-analysis to quantify effect heterogeneity. Highlight variables like catalyst loading or substrate scope that may explain discrepancies .
Q. Q10. What frameworks ensure ethical and reproducible reporting of this compound research?
Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and crystallographic data in public repositories (e.g., PubChem, Cambridge Crystallographic Database). Use electronic lab notebooks (ELNs) with version control to enhance traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
